molecular formula C19H16F4N2O2 B1307903 2-[4-(3-Fluoropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile

2-[4-(3-Fluoropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile

Cat. No.: B1307903
M. Wt: 380.3 g/mol
InChI Key: NMSKSWORVNRANO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-Fluoropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Fluoropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile typically involves multiple steps:

    Formation of the Fluoropropoxy Phenyl Intermediate: This step involves the reaction of a phenol derivative with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the Trifluoromethoxy Aniline Intermediate:

    Coupling Reaction: The final step involves the coupling of the two intermediates through a propenenitrile linkage, typically using a palladium-catalyzed cross-coupling reaction under inert conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Biological Probes: The compound can be used to study biological pathways and interactions due to its unique functional groups.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(3-Fluoropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-[4-(3-chloropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]-2-propenenitrile
  • (Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[4-(methoxy)anilino]-2-propenenitrile

Uniqueness

The unique combination of fluoropropoxy and trifluoromethoxy groups in 2-[4-(3-Fluoropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific biological interactions, setting it apart from similar compounds.

Properties

Molecular Formula

C19H16F4N2O2

Molecular Weight

380.3 g/mol

IUPAC Name

2-[4-(3-fluoropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile

InChI

InChI=1S/C19H16F4N2O2/c20-10-1-11-26-17-6-2-14(3-7-17)15(12-24)13-25-16-4-8-18(9-5-16)27-19(21,22)23/h2-9,13,25H,1,10-11H2

InChI Key

NMSKSWORVNRANO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=CNC2=CC=C(C=C2)OC(F)(F)F)C#N)OCCCF

Origin of Product

United States

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